![molecular formula C28H25N5O B297131 5-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B297131.png)
5-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline is not fully understood. However, it is believed to target specific enzymes and proteins involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
5-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, it has been shown to have antioxidant properties and may have potential applications in treating oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline in lab experiments is its potential anti-cancer and anti-inflammatory properties. However, one limitation is that the mechanism of action is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for research on 5-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline. One direction is to further investigate its anti-cancer properties and potential applications in cancer treatment. Another direction is to study its anti-inflammatory properties and potential applications in treating inflammatory diseases. Additionally, further research is needed to fully understand its mechanism of action and potential applications in treating oxidative stress-related diseases.
Synthesemethoden
The synthesis of 5-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline involves the reaction of 4-methoxyphenylhydrazine and 1-phenyl-3-methyl-5-pyrazolone in the presence of acetic anhydride and sulfuric acid. The resulting product is then reacted with 2,9-dimethyl-1,10-phenanthroline and sodium hydride to obtain the final product.
Wissenschaftliche Forschungsanwendungen
5-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has shown potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells. Additionally, it has been studied for its anti-inflammatory properties, as it has been shown to reduce inflammation in animal models.
Eigenschaften
Molekularformel |
C28H25N5O |
---|---|
Molekulargewicht |
447.5 g/mol |
IUPAC-Name |
5-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C28H25N5O/c1-18-9-14-25-23(15-18)26-16-19(2)30-33(26)28(29-25)24-17-32(21-7-5-4-6-8-21)31-27(24)20-10-12-22(34-3)13-11-20/h4-17,28,30H,1-3H3 |
InChI-Schlüssel |
HFNAJNDEHDFICZ-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC2=C3C=C(NN3C(N=C2C=C1)C4=CN(N=C4C5=CC=C(C=C5)OC)C6=CC=CC=C6)C |
SMILES |
CC1=CC2=C3C=C(NN3C(N=C2C=C1)C4=CN(N=C4C5=CC=C(C=C5)OC)C6=CC=CC=C6)C |
Kanonische SMILES |
CC1=CC2=C3C=C(NN3C(N=C2C=C1)C4=CN(N=C4C5=CC=C(C=C5)OC)C6=CC=CC=C6)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.